molecular formula C19H19ClN2O3 B11161964 N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161964
M. Wt: 358.8 g/mol
InChI Key: FLOXJBNZLUJJCD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylamine to form an intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-4-2-3-16(10-17)22-12-14(9-18(22)23)19(24)21-11-13-5-7-15(20)8-6-13/h2-8,10,14H,9,11-12H2,1H3,(H,21,24)

InChI Key

FLOXJBNZLUJJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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